molecular formula C17H16N4O3S B6450602 2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549023-47-2

2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6450602
CAS No.: 2549023-47-2
M. Wt: 356.4 g/mol
InChI Key: VFEFTKLMURKQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific structure of this compound, featuring a cyclopropyl group and a methanesulfonylphenyl moiety, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the methanesulfonylphenyl moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the imidazo[1,2-b]pyridazine ring or the carboxamide group. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : The aromatic ring in the methanesulfonylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines like TNF-alpha.

Medicine

In medicine, this compound is being investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis. Its ability to inhibit specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Cyclopropyl-Substituted Compounds: Compounds with a cyclopropyl group often exhibit unique chemical reactivity and biological properties.

    Methanesulfonylphenyl Derivatives: These compounds are known for their anti-inflammatory and anti-cancer activities.

Uniqueness

2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its combination of a cyclopropyl group, a methanesulfonylphenyl moiety, and an imidazo[1,2-b]pyridazine core. This unique structure contributes to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-N-(4-methylsulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-25(23,24)13-6-4-12(5-7-13)18-17(22)14-8-9-16-19-15(11-2-3-11)10-21(16)20-14/h4-11H,2-3H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEFTKLMURKQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.